9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine
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Overview
Description
9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a trimethoxyphenyl sulfonyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of a purine derivative with a butyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 9-Butyl-8-(2-chloro-3,4,5-trimethoxybenzyl)-9H-purin-6-ylamine
- 9-Butyl-8-(3,4,5-trimethoxyphenyl)methyl-octahydro-1H-purin-6-amine
Uniqueness
Compared to similar compounds, 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine stands out due to its unique sulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
827302-63-6 |
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Molecular Formula |
C18H23N5O5S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
9-butyl-8-(3,4,5-trimethoxyphenyl)sulfonylpurin-6-amine |
InChI |
InChI=1S/C18H23N5O5S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)29(24,25)11-8-12(26-2)15(28-4)13(9-11)27-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21) |
InChI Key |
HCIBJWRRCCOAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
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